molecular formula C11H12N2O B8714932 1-Benzyl-4-methoxy-1H-pyrazole

1-Benzyl-4-methoxy-1H-pyrazole

Cat. No.: B8714932
M. Wt: 188.23 g/mol
InChI Key: MBEXEUYLJHYMIR-UHFFFAOYSA-N
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Description

1-Benzyl-4-methoxy-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a benzyl group at the 1-position and a methoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-methoxy-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclization of hydraz

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1-benzyl-4-methoxypyrazole

InChI

InChI=1S/C11H12N2O/c1-14-11-7-12-13(9-11)8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3

InChI Key

MBEXEUYLJHYMIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CN(N=C1)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a 100-mL round-bottom flask, was placed a solution of 1-benzyl-1H-pyrazol-4-ol (compound 244.2, 1.40 g, 8.04 mmol) in N,N-dimethylformamide (20 mL). Iodomethane (703 μL, 11.3 mmol) and Cs2CO3 (3.68 g, 11.3 mmol,) were added and the resulting mixture was stirred for 3 h at room temperature. The mixture was concentrated under reduced pressure, then diluted with EtOAc (200 mL). The mixture was washed with brine (3×80 mL), and the organic layer was dried (Na2SO4), filtered and concentrated under reduced pressure to obtain the title compound as a yellow oil (1.30 g, 86%).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
703 μL
Type
reactant
Reaction Step Three
Name
Cs2CO3
Quantity
3.68 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
86%

Synthesis routes and methods II

Procedure details

To a solution of 1-benzyl-1H-pyrazol-4-ol (Intermediate 4) (3.5 g, 20.1 mmol) and Cs2CO3 (8 g, 24.6 mmol) in DMF (100 mL) was added MeI (2 mL, 32 mmol). After stirring at room temperature for 2 h, the reaction mixture was diluted with EtOAc, washed with ice/brine. The aqueous was extracted with EtOAc, the combined organic solvents were removed under reduced pressure and the residue was purified by flash chromatography on silica gel (cyclohexane to cyclohexane/EtOAc 60:40 as eluant) to give the title compound 4-(methyloxy)-1-(phenylmethyl)-1H-pyrazole (2.5 g, 13.3 mmol, 63% yield) as a yellow oil. LCMS: (M+H)+=189; Rt=0.81 min.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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